molecular formula C10H9BrFNO3 B569452 (R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one CAS No. 444335-16-4

(R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one

Numéro de catalogue B569452
Numéro CAS: 444335-16-4
Poids moléculaire: 290.088
Clé InChI: UGBKYDASQNOIHP-SSDOTTSWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, more commonly known as R-BFOH, is a small molecule that has been increasingly studied due to its potential applications in the fields of chemistry and biology. This molecule is a cyclic compound that contains two nitrogen atoms, two oxygen atoms, and a bromine atom. R-BFOH has been found to have numerous applications in organic synthesis, drug development, and biochemistry.

Applications De Recherche Scientifique

  • Enzymatic Synthesis for Cholesterol Inhibitors : A study by Singh et al. (2013) developed efficient enzymatic methods for synthesizing a related compound, (S)-3-[5-(4-fluoro-phenyl)-5-hydroxy-pentanoyl]-4-phenyl-oxazolidin-2-one, which is an intermediate in the synthesis of ezetimibe, a potent cholesterol absorption inhibitor. This research highlights the role of oxazolidinone derivatives in synthesizing cholesterol-lowering drugs (Singh, Goel, Rai, & Banerjee, 2013).

  • Antibacterial Activity Against Nocardia brasiliensis : Espinoza-González et al. (2008) studied two oxazolidinones, including a derivative similar to the compound , for their activity against Gram-positive bacteria. Their research revealed the efficacy of these compounds in treating experimental murine actinomycetoma caused by Nocardia brasiliensis, suggesting potential therapeutic applications (Espinoza-González et al., 2008).

  • Synthesis of Isomeric 2-Oxazolidinones : Madesclaire et al. (2007) reported a synthesis route for isomeric 2-oxazolidinones, starting from related diols. This study contributes to the understanding of the synthesis processes and potential modifications of oxazolidinone compounds (Madesclaire, Zaitsev, Zaitseva, & Sharipova, 2007).

  • Antimicrobial Agents : Zurenko et al. (1996) explored the in vitro activities of U-100592 and U-100766, novel oxazolidinone antibacterial agents. They found these agents effective against a variety of clinically important human pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus spp. This research underscores the significance of oxazolidinone derivatives in developing new antimicrobial therapies (Zurenko et al., 1996).

  • Enzymatic Synthesis of Ezetimibe Intermediate : Liu et al. (2017) described the enzymatic synthesis of an ezetimibe intermediate using carbonyl reductase coupled with glucose dehydrogenase. Their study illustrates the application of biocatalytic processes in producing high-value pharmaceutical intermediates (Liu, Dong, Yin, Xue, Tang, Zhang, He, & Zheng, 2017).

Propriétés

IUPAC Name

(5R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO3/c11-8-2-1-6(3-9(8)12)13-4-7(5-14)16-10(13)15/h1-3,7,14H,4-5H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBKYDASQNOIHP-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC(=C(C=C2)Br)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC(=O)N1C2=CC(=C(C=C2)Br)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653008
Record name (5R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one

CAS RN

444335-16-4
Record name (5R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Butyl lithium (2.3M in n-hexanes, 118.3 ml, 0.272 mol, 1.06 eq) was added at −30° C. to anhydrous tert-butanol (25.0 g, 0.53 mol, 2.07 eq) in anhydrous THF (170 ml), under nitrogen. The mixture was stirred for 30 min at −30° C., and was then allowed to warm slowly to 0° C. After 30 min at 0° C., the (4-bromo-3-fluoro-phenyl)-carbamic acid benzyl ester (83 g, 0.256 mol, 1 eq) was added portionwise, keeping the temperature cold, and the mixture was stirred for an additional 30 min at 0° C. To this ice cold mixture, R(−)-glycidyl butyrate (39.7 ml, 0.288 mol, 1.12 eq) were added and the mixture allowed to come gradually to room temperature. The mixture was extracted with saturated sodium chloride solution and the organic phase was dried over MgSO4, filtrated and evaporated. The product was obtained after recrystallisation of the crude product with ethyl acetate, to give (64.1 g, 86.4%).
Quantity
118.3 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
83 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
R(−)-glycidyl butyrate
Quantity
39.7 mL
Type
reactant
Reaction Step Three

Citations

For This Compound
2
Citations
K Wang, Y Chen, S Wang, Q Zhang - Tetrahedron Letters, 2022 - Elsevier
A new method was developed for the synthesis of Linezolid from commercially available (R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one. Linezolid is an antibiotic …
Number of citations: 1 www.sciencedirect.com
Z Hu, IV Leus, B Chandar, BS Sherborne… - Journal of medicinal …, 2022 - ACS Publications
The clinical success of linezolid for treating Gram-positive infections paired with the high conservation of bacterial ribosomes predicts that if oxazolidinones were engineered to …
Number of citations: 3 pubs.acs.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.